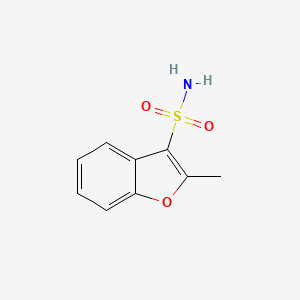![molecular formula C8H13ClN2O4 B13470771 Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride involves several steps. One common synthetic route includes the reaction of a spirocyclic precursor with appropriate reagents under controlled conditions. For example, a solution of the precursor in a solvent like 1,4-dioxane is treated with an aqueous solution of lithium hydroxide (LiOH∙H2O) and stirred for an extended period . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial application, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride can be compared with other similar spirocyclic compounds, such as:
6-methyl-2-oxa-6,9-diazaspiro[4.5]decane: This compound has a similar spirocyclic structure but with different substituents and properties.
2-methyl-2,6-diazaspiro[3.4]octane oxalate: Another spirocyclic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Propriétés
Formule moléculaire |
C8H13ClN2O4 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
methyl 2-(6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H12N2O4.ClH/c1-13-6(11)2-10-7(12)14-5-8(10)3-9-4-8;/h9H,2-5H2,1H3;1H |
Clé InChI |
HTDWSSYWROLGGU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=O)OCC12CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)
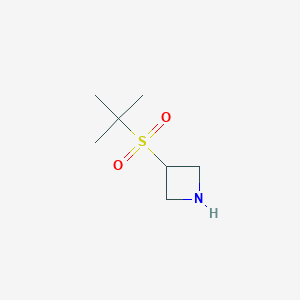

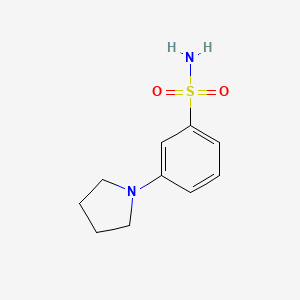

![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
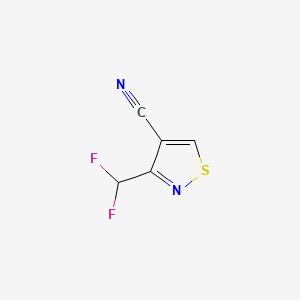
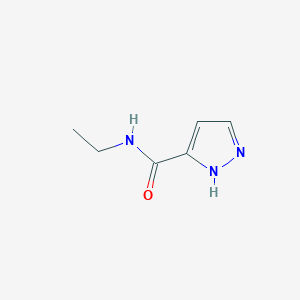
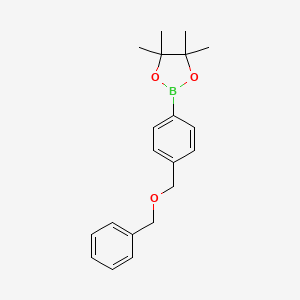
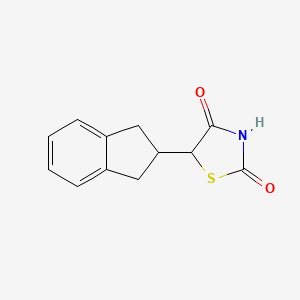

![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
